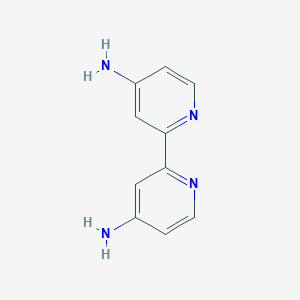

(NH2)2bpy

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-aminopyridin-2-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHJTVKLMSJXEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20902815 | |

| Record name | NoName_3373 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-69-8 | |

| Record name | 4,4'-Diamino-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of (NH2)2bpy from its Dinitro Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-diamino-2,2'-bipyridine ((NH2)2bpy), a valuable bidentate chelating agent, from its dinitro precursor, 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. This document details the necessary experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow.

Synthesis Pathway

The synthesis of (NH2)2bpy from its dinitro precursor is a two-step process. The first step involves the synthesis of the intermediate, 4,4'-dinitro-2,2'-bipyridine, from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. The second and final step is the reduction of the dinitro intermediate to the desired 4,4'-diamino-2,2'-bipyridine.

An In-depth Technical Guide to the Chemical Properties of 4,4'-diamino-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 4,4'-diamino-2,2'-bipyridine, a versatile heterocyclic compound. The document details its physical and spectroscopic characteristics, synthesis, and its emerging role in the development of novel therapeutic agents.

Core Chemical Properties

4,4'-diamino-2,2'-bipyridine is a white to off-white crystalline solid.[1] Its chemical structure, featuring two interconnected pyridine rings with amino functional groups at the 4 and 4' positions, makes it an excellent bidentate chelating ligand for a wide range of metal ions.[2] This chelating ability is central to its utility in coordination chemistry and the development of functional metal complexes.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₄ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Melting Point | >270 °C (decomposes) | [4] |

| Boiling Point | 521.0 ± 50.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

| Appearance | Off-White to Pale Green Solid | [4] |

| pKa | 8.14 ± 0.50 (Predicted) | [4] |

Spectroscopic Data

The structural features of 4,4'-diamino-2,2'-bipyridine give rise to a characteristic spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed spectral assignments can vary with solvent and concentration, general characteristics have been reported. The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine rings and the protons of the amino groups. Similarly, the ¹³C NMR spectrum will display resonances for the carbon atoms of the bipyridyl core.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.0 - 8.5 | d, t | Pyridine ring protons |

| Amine Protons | 4.0 - 6.0 | br s | -NH₂ protons |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Aromatic Carbons | 110 - 160 | Pyridine ring carbons |

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-diamino-2,2'-bipyridine is characterized by absorption bands corresponding to the vibrations of its functional groups.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3400 - 3200 | N-H stretching (amine) | Strong, broad |

| 1650 - 1550 | C=C and C=N stretching (aromatic rings) | Medium to Strong |

| 1350 - 1250 | C-N stretching (aromatic amine) | Medium |

| 850 - 750 | C-H out-of-plane bending (aromatic) | Strong |

Crystallography

The crystal structure of 4,4'-diamino-2,2'-bipyridine has been reported in the Crystallography Open Database (COD), providing precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[2] This data is crucial for computational modeling and understanding intermolecular interactions.

Experimental Protocols

Synthesis of 4,4'-diamino-2,2'-bipyridine

A superior synthetic route to 4,4'-diamino-2,2'-bipyridine has been developed from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[1] This method offers a significantly higher yield compared to previous procedures.[1]

Materials:

-

4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrazine hydrate

-

Nitrogen gas

Procedure:

-

A mixture of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol) and 10% Pd/C (1.50 g) in ethanol (180 mL) is purged with nitrogen gas.[1]

-

The suspension is heated to reflux under a nitrogen atmosphere.[1]

-

After the complete dissolution of the complex, a solution of hydrazine hydrate (13 mL, 0.4 mol) in ethanol (45 mL) is added dropwise over a period of 1 hour.[1]

-

The reaction mixture is maintained at reflux for an additional period.

-

Upon completion of the reaction, the hot solution is filtered to remove the Pd/C catalyst.

-

The filtrate is allowed to cool, leading to the precipitation of the product.

Purification

The crude 4,4'-diamino-2,2'-bipyridine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid of high purity.

References

Crystal Structure of 4,4'-Diamino-2,2'-bipyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the crystal structure of 4,4'-diamino-2,2'-bipyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern the solid-state architecture of this compound. A comprehensive summary of its synthesis and characterization is also presented, offering researchers the foundational knowledge required for its application in drug design and the development of novel supramolecular assemblies.

Introduction

4,4'-Diamino-2,2'-bipyridine is a versatile bidentate chelating agent, recognized for its ability to form stable complexes with a variety of metal ions. The presence of amino groups at the 4 and 4' positions significantly influences its electronic properties and introduces hydrogen bonding capabilities, making its crystal structure a subject of considerable interest. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting its physical properties, stability, and potential for co-crystallization, which are critical aspects in the field of drug development. This guide consolidates the available crystallographic data to provide a detailed overview of its structural features.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-diamino-2,2'-bipyridine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 18511-69-8 | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | >270°C (decomposes) | |

| IUPAC Name | [2,2'-bipyridine]-4,4'-diamine | [1] |

Crystallographic Data

The crystal structure of 4,4'-diamino-2,2'-bipyridine has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data and selected bond lengths and angles from a representative structure deposited in the Crystallography Open Database (COD).

Table 3.1: Crystal Data and Structure Refinement

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.784(2) |

| b (Å) | 11.235(3) |

| c (Å) | 9.213(2) |

| α (°) | 90 |

| β (°) | 108.06(2) |

| γ (°) | 90 |

| Volume (ų) | 864.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.431 |

| Radiation Type | MoKα |

| Temperature (K) | 293 |

Note: Data is derived from a representative entry in the Crystallography Open Database.

Table 3.2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C(2)-C(2') | 1.491(4) |

| C(4)-N(4) | 1.365(4) |

| C(4')-N(4') | 1.363(4) |

| N(1)-C(2) | 1.343(3) |

| N(1')-C(2') | 1.345(3) |

| C(2)-N(1)-C(6) | 117.4(2) |

| C(2')-N(1')-C(6') | 117.3(2) |

| N(1)-C(2)-C(2') | 116.1(2) |

| N(1')-C(2')-C(2) | 116.2(2) |

Note: Atom numbering is based on standard crystallographic conventions.

Experimental Protocols

Synthesis of 4,4'-Diamino-2,2'-bipyridine

An improved synthetic route for 4,4'-diamino-2,2'-bipyridine involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.

Materials:

-

4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide

-

Palladium on carbon (10%)

-

Ethanol

-

Hydrazine hydrate

-

Nitrogen gas

Procedure:

-

A suspension of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in ethanol is prepared in a round-bottom flask.

-

The flask is purged with nitrogen gas to create an inert atmosphere.

-

The suspension is heated to reflux.

-

A solution of hydrazine hydrate in ethanol is added dropwise to the refluxing mixture over a period of one hour.

-

The reaction mixture is maintained at reflux for an additional 12-15 hours.

-

After cooling, the mixture is filtered to remove the Pd/C catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization.

Caption: Synthetic workflow for 4,4'-diamino-2,2'-bipyridine.

Single Crystal Growth

Single crystals of 4,4'-diamino-2,2'-bipyridine suitable for X-ray diffraction can be obtained by the slow evaporation method.

Procedure:

-

A saturated solution of purified 4,4'-diamino-2,2'-bipyridine is prepared in a suitable solvent (e.g., a mixture of dimethylformamide and water) at a slightly elevated temperature.

-

The solution is filtered to remove any insoluble impurities.

-

The clear solution is transferred to a clean vial.

-

The vial is loosely capped to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystals typically form over a period of several days to weeks.

References

An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-diamino-2,2'-bipyridine, commonly abbreviated as (NH2)2bpy. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol for both qualitative and quantitative solubility determination, a predicted qualitative solubility profile in common organic solvents based on chemical principles, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals working with (NH2)2bpy in various research and development applications, including drug discovery and materials science.

Introduction to 4,4'-Diamino-2,2'-bipyridine ((NH2)2bpy)

4,4'-Diamino-2,2'-bipyridine is a heterocyclic organic compound with the chemical formula C10H10N4. It is a derivative of 2,2'-bipyridine, featuring amino groups at the 4 and 4' positions of the pyridine rings. The presence of both the bipyridine core, known for its chelating properties, and the polar amino groups makes (NH2)2bpy a versatile ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceutical compounds.

The solubility of (NH2)2bpy in various solvents is a critical physical property that influences its application in synthesis, purification, formulation, and biological assays. Understanding its solubility profile allows for the rational selection of solvent systems, which is essential for achieving desired reaction kinetics, crystallization, and bioavailability.

Predicted Qualitative Solubility Profile of (NH2)2bpy

Based on the chemical structure of 4,4'-diamino-2,2'-bipyridine, which contains polar amino groups capable of hydrogen bonding and a larger, relatively nonpolar aromatic bipyridine core, its solubility can be predicted based on the "like dissolves like" principle. While amines are soluble in various organic solvents, the solubility of (NH2)2bpy is expected to decrease with an increase in the molar mass and the size of the hydrophobic part.[1][2][3] Aromatic amines, in general, are less soluble in water than aliphatic amines but are soluble in many organic solvents.[1][4]

The following table summarizes the predicted qualitative solubility of (NH2)2bpy in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar amino groups can form hydrogen bonds with water, but the large hydrophobic bipyridine backbone limits solubility. |

| Methanol | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, and its smaller alkyl chain makes it a good solvent for polar compounds. A supplier datasheet indicates slight solubility.[5] | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving polar compounds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds. A supplier datasheet indicates slight solubility.[5] |

| Dimethylformamide (DMF) | Very Soluble | DMF is another highly polar aprotic solvent that is an excellent solvent for many organic molecules, including those with polar functional groups. | |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should effectively dissolve (NH2)2bpy due to dipole-dipole interactions. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some interaction with the bipyridine rings, but the overall polarity difference will limit solubility. |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar (NH2)2bpy. | |

| Dichloromethane (DCM) | Sparingly Soluble | DCM has a moderate polarity and may show some ability to dissolve (NH2)2bpy, but it is not expected to be a highly effective solvent. |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of (NH2)2bpy, progressing from a qualitative assessment to a more precise quantitative measurement.

Materials and Equipment

-

4,4'-Diamino-2,2'-bipyridine ((NH2)2bpy), pure solid

-

A selection of organic solvents (e.g., as listed in the table above)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass vials with screw caps

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

-

Preparation: Label a series of small, clean, and dry glass vials, one for each solvent to be tested.

-

Sample Addition: Accurately weigh approximately 1-2 mg of (NH2)2bpy and add it to each labeled vial.

-

Solvent Addition: Add 1 mL of the corresponding solvent to each vial.

-

Mixing: Cap the vials securely and vortex each sample for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial against a dark background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of (NH2)2bpy in a given solvent at a specific temperature.

-

Preparation of Saturated Solution:

-

Add an excess amount of (NH2)2bpy (e.g., 10-20 mg, ensuring some solid will remain undissolved) to a glass vial containing a known volume (e.g., 5 mL) of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at a controlled temperature to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent (usually the same solvent or a mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of (NH2)2bpy of known concentrations.

-

Determine the concentration of (NH2)2bpy in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of (NH2)2bpy in the original solvent using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of (NH2)2bpy.

Caption: Experimental workflow for determining the solubility of (NH2)2bpy.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4,4'-diamino-2,2'-bipyridine in common organic solvents. While quantitative data in the public domain is scarce, the predicted solubility profile and the detailed experimental protocols herein offer a solid foundation for researchers to generate reliable solubility data. The provided workflow and methodologies are essential for the effective use of (NH2)2bpy in drug development, chemical synthesis, and materials science, enabling informed solvent selection and process optimization.

References

Theoretical and Computational Elucidation of 6,6'-Diamino-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6'-Diamino-2,2'-bipyridine, often abbreviated as (NH2)2bpy, is a versatile bidentate ligand that has garnered significant interest in coordination chemistry, materials science, and catalysis. The presence of amino groups at the 6 and 6' positions profoundly influences its electronic properties, coordination behavior, and reactivity compared to the parent 2,2'-bipyridine ligand. Understanding the structural, vibrational, and electronic characteristics of (NH2)2bpy at a molecular level is crucial for the rational design of novel metal complexes with tailored functionalities for applications ranging from catalysis to medicinal chemistry.

This technical guide provides a comprehensive overview of the theoretical and computational studies of (NH2)2bpy. It details a robust synthetic protocol and outlines a state-of-the-art computational workflow for the in-depth analysis of its molecular properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this important ligand.

I. Synthesis and Experimental Characterization

An improved and consistently high-yielding synthesis of 6,6'-diamino-2,2'-bipyridine has been developed, avoiding the need for high-pressure autoclaves.[1] The method involves the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, catalyzed by iron(III) nitrate.[1]

Experimental Protocol: Synthesis of 6,6'-Diamino-2,2'-bipyridine[1]

-

Preparation of Potassium Amide (KNH2): In a flame-dried, three-necked flask equipped with a dry ice condenser and a gas inlet, liquid ammonia is condensed. Small pieces of potassium metal are added portion-wise to the liquid ammonia with vigorous stirring, along with a catalytic amount of iron(III) nitrate nonahydrate, until a persistent blue color disappears, indicating the formation of KNH2.

-

Amination Reaction: To the freshly prepared KNH2 solution in liquid ammonia, 6,6'-dibromo-2,2'-bipyridine is added. The reaction mixture is stirred at -33 °C for several hours.

-

Quenching and Work-up: The reaction is quenched by the slow and careful addition of ammonium chloride. The ammonia is then allowed to evaporate overnight.

-

Extraction and Purification: The resulting solid residue is triturated with acetone. The combined acetone extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: Further purification can be achieved by sublimation to yield spectroscopically pure 6,6'-diamino-2,2'-bipyridine as a dark yellow to light brown powder.[1]

Figure 1: Synthesis Workflow for (NH2)2bpy.

Spectroscopic Data

The synthesized 6,6'-diamino-2,2'-bipyridine can be characterized by standard spectroscopic techniques.

| Technique | Solvent | Observed Signals (δ / ppm) |

| ¹H NMR (300 MHz)[1] | acetone-d₆ | 7.61 (d, J = 7.5 Hz, 2H), 7.46 (t, J = 7.8 Hz, 2H), 6.53 (d, J = 8.1 Hz, 2H), 5.38 (br s, 4H) |

| ¹³C{¹H} NMR (75 MHz)[1] | acetone-d₆ | 159.9 (C), 155.6 (C), 138.4 (CH), 110.4 (CH), 108.8 (CH) |

II. Theoretical and Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the geometric, vibrational, and electronic properties of molecules like (NH2)2bpy. A standard and reliable computational protocol is outlined below.

Computational Protocol

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost, including diffuse functions (++) for lone pairs and polarization functions (d,p) for a more accurate description of bonding.

-

Procedure: The initial structure of (NH2)2bpy is built and subjected to a full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Procedure: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

-

Purpose:

-

To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the theoretical vibrational spectrum (IR and Raman intensities).

-

To aid in the assignment of experimental vibrational spectra.

-

-

Scaling: Calculated harmonic vibrational frequencies are often systematically overestimated compared to experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied for better agreement with experimental data.

-

-

Electronic Properties and Spectra:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized geometry. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's electronic excitability and chemical reactivity.

-

UV-Vis Spectrum Simulation:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.

-

Procedure: The calculation is performed on the ground-state optimized geometry using the same functional and basis set. A solvent model, such as the Polarizable Continuum Model (PCM), should be included to simulate the experimental conditions more accurately.

-

Output: The calculated excitation energies (wavelengths) and their corresponding oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum.

-

-

Figure 2: Computational Workflow for (NH2)2bpy.

Predicted Molecular Properties (Illustrative)

While specific computational data for the isolated 6,6'-diamino-2,2'-bipyridine ligand is not extensively reported in the literature, the following tables provide a template for the expected data that would be obtained from the computational protocol described above.

Table 2: Calculated Geometrical Parameters (Illustrative)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C (inter-ring) | ~1.48 |

| C-N (pyridine) | ~1.34 |

| C-C (pyridine) | ~1.39 |

| C-N (amino) | ~1.38 |

| N-H | ~1.01 |

| Bond Angles (°) ** | |

| C-C-N (inter-ring) | ~116 |

| N-C-C (inter-ring) | ~123 |

| C-C-NH₂ | ~118 |

| H-N-H | ~115 |

| Dihedral Angle (°) ** | |

| N-C-C-N (inter-ring) | ~180 (trans) / ~0 (cis) |

Table 3: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

| ~3400-3500 | N-H asymmetric stretch |

| ~3300-3400 | N-H symmetric stretch |

| ~1600-1650 | NH₂ scissoring |

| ~1580 | Pyridine ring stretching |

| ~1450 | Pyridine ring stretching |

| ~800 | C-H out-of-plane bending |

Table 4: Calculated Electronic Properties (Illustrative)

| Parameter | Value |

| HOMO Energy | ~ -5.5 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

| Major Electronic Transition (λmax) | ~ 350 nm |

| Nature of Transition | π → π* |

III. Applications and Future Directions

The amino groups in (NH2)2bpy serve as versatile handles for further functionalization, allowing for the construction of more complex ligand architectures. Theoretical and computational studies are invaluable in predicting how these modifications will impact the ligand's properties and the behavior of its corresponding metal complexes. For drug development professionals, understanding the electronic structure and potential coordination modes of (NH2)2bpy and its derivatives is essential for designing metallodrugs with specific biological targets. The detailed computational protocol provided herein offers a robust framework for such in-silico design and screening efforts.

Future computational work could explore the excited state dynamics of (NH2)2bpy and its metal complexes, providing insights into their photophysical properties for applications in sensing and photodynamic therapy. Furthermore, modeling the interaction of (NH2)2bpy-based complexes with biological macromolecules can aid in understanding their mechanism of action and in the development of next-generation therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and computational study of 6,6'-diamino-2,2'-bipyridine. By combining experimental protocols with a rigorous computational workflow, researchers can gain a deep understanding of the fundamental properties of this important ligand. The presented data and methodologies are intended to facilitate further research and development in the diverse fields where (NH2)2bpy and its derivatives show significant promise.

References

The Genesis and Evolution of Diaminobipyridines: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and pharmacological significance of diaminobipyridine compounds, tailored for researchers, scientists, and professionals in drug development.

Introduction

Diaminobipyridine and its derivatives represent a class of heterocyclic organic compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. Characterized by a bipyridine core functionalized with two amino groups, these compounds exhibit a range of biological activities, most notably as modulators of ion channels. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological properties of key diaminobipyridine isomers, with a particular focus on their evolution from laboratory curiosities to clinically relevant therapeutic agents.

A Historical Timeline of Discovery and Development

The journey of diaminobipyridine compounds spans over a century, marked by key discoveries in synthesis and pharmacology. While early work focused on the fundamental chemistry of these heterocycles, later research uncovered their potential as potent neuromodulators.

-

Early 20th Century: The foundation for diaminopyridine synthesis was laid with the development of amination reactions for pyridine rings. The Chichibabin reaction, first reported in 1914, provided a direct method for the amination of pyridines using sodium amide, opening the door to the synthesis of various aminopyridine derivatives, including the diaminopyridines.[1][2]

-

Mid-20th Century: Synthetic methodologies continued to evolve, with various approaches being developed for the preparation of different diaminopyridine isomers. For instance, the synthesis of 2,4-diaminopyridine was described, often involving multi-step sequences starting from substituted pyridines.[3] Similarly, methods for the preparation of 2,3-diaminopyridine were established, frequently involving the reduction of a corresponding nitro-substituted aminopyridine.[4][5]

-

1970s: A pivotal moment in the history of diaminopyridines occurred with the discovery of the pharmacological properties of 3,4-diaminopyridine (3,4-DAP), later known as Amifampridine, in Scotland.[6][7] This discovery shifted the focus towards the therapeutic potential of these compounds.

-

1980s: The clinical effectiveness of 3,4-DAP for neuromuscular disorders, particularly Lambert-Eaton myasthenic syndrome (LEMS), began to be investigated.[6][7] This decade marked the beginning of the transition of diaminopyridines from the laboratory to the clinic.

-

Late 20th and Early 21st Century: Further research solidified the understanding of the mechanism of action of 3,4-DAP as a voltage-gated potassium (Kv) channel blocker. This led to its establishment as a valuable treatment for LEMS and its investigation for other neuromuscular conditions. The development of a more stable phosphate salt of amifampridine further enhanced its clinical utility.

Physicochemical and Pharmacological Properties

The position of the amino groups on the bipyridine core significantly influences the physicochemical and pharmacological properties of the different isomers. A comparative summary of these properties is essential for understanding their structure-activity relationships.

Physicochemical Properties

The following table summarizes key physicochemical properties of several diaminopyridine isomers. These properties, such as melting point, boiling point, and solubility, are crucial for their synthesis, purification, and formulation.

| Property | 2,3-Diaminopyridine | 2,4-Diaminopyridine | 2,6-Diaminopyridine | 3,4-Diaminopyridine (Amifampridine) |

| Molecular Formula | C₅H₇N₃[8][9] | C₅H₇N₃[10] | C₅H₇N₃[11][12] | C₅H₇N₃[6] |

| Molecular Weight | 109.13 g/mol [8][9] | 109.13 g/mol [10] | 109.13 g/mol [11][12] | 109.13 g/mol [6] |

| Melting Point | 110-115 °C[8][13] | Not Available | 117-122 °C[14][15] | 217-220 °C |

| Boiling Point | Not Available | Not Available | 285 °C[11] | Not Available |

| Solubility in Water | Soluble (50 mg/mL)[8][13] | Not Available | 9.9 g/100 mL (20 °C)[11] | 30 g/L |

| Appearance | Pale yellow solid powder[16] | Not Available | White flaky crystals or powder[11] | Powder |

Pharmacological Activity: Potassium Channel Blockade

The primary pharmacological action of many diaminopyridine compounds is the blockade of voltage-gated potassium (Kv) channels. This activity is particularly pronounced in 3,4-diaminopyridine and its close analog, 4-aminopyridine (4-AP). The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the channel activity, provide a quantitative measure of their potency.

| Compound | Potassium Channel Subtype | IC₅₀ (µM) |

| 4-Aminopyridine (4-AP) | Kv1.1 | 242[17][18][19] |

| Kv1.2 | 399[17][18][19] | |

| Kv1.4 | 399[17][18][19] | |

| Kv3 Channels (general) | 80[20] | |

| 3-Methyl-4-aminopyridine | Shaker K+ channel | ~37-50[21] |

| 3,4-Diaminopyridine (Amifampridine) | Kv3.3 | Reduced by ~10% at 1.5 µM[22] |

| Kv3.4 | Reduced by ~10% at 1.5 µM[22] |

Note: Comprehensive, directly comparative IC₅₀ data for all diaminobipyridine isomers across a wide range of Kv channel subtypes is limited in the current literature.

Mechanism of Action: Enhancing Acetylcholine Release

The therapeutic effects of 3,4-diaminopyridine in conditions like LEMS are a direct consequence of its ability to enhance acetylcholine (ACh) release at the neuromuscular junction. This is achieved through the blockade of presynaptic Kv channels.

References

- 1. grokipedia.com [grokipedia.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]

- 9. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]

- 14. 2,6-Diaminopyridine | CAS#:141-86-6 | Chemsrc [chemsrc.com]

- 15. 2,6-Diaminopyridine CAS 141-86-6 | 803575 [merckmillipore.com]

- 16. Page loading... [guidechem.com]

- 17. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Stability of (NH2)2bpy (2,2'-bipyridine-4,4'-diamine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(NH2)2bpy, chemically known as 2,2'-bipyridine-4,4'-diamine, is a crucial building block in supramolecular chemistry, catalysis, and materials science. Its utility is largely dictated by its physical and chemical stability. This technical guide provides a comprehensive overview of the stability profile of (NH2)2bpy, including its thermal, photolytic, hydrolytic, and electrochemical characteristics. Due to a lack of extensive publicly available quantitative stability data for the free ligand, this guide combines information from suppliers, data on related compounds, and established chemical principles to provide a robust predictive assessment. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the stability of (NH2)2bpy in their own laboratories.

Predicted Physicochemical Properties and Stability Profile

Based on its chemical structure, (NH2)2bpy is a solid at room temperature. The bipyridine core imparts rigidity and aromaticity, while the amino groups at the 4 and 4' positions significantly influence its electronic properties and reactivity.

Predicted Stability Summary

The following table summarizes the predicted stability of (NH2)2bpy under various stress conditions. These predictions are based on the general stability of aromatic amines and bipyridine derivatives.

| Stability Parameter | Predicted Stability of (NH2)2bpy | Factors Influencing Stability |

| Thermal Stability | High. The bipyridine core is thermally robust. Decomposition is expected to occur at temperatures significantly above its melting point. A polyaminal network based on a bipyridine-dicarbaldehyde structure has shown stability up to 355°C[1]. | The presence of amino groups may slightly lower the decomposition temperature compared to unsubstituted bipyridine. |

| Photostability | Moderate to Low. Aromatic amines are known to be susceptible to photodegradation. Supplier recommendations include storing the compound protected from light[2]. | Exposure to UV and visible light is expected to induce degradation, potentially through oxidation of the amino groups. |

| Hydrolytic Stability | High. The C-NH2 and C-C bonds in the aromatic system are generally resistant to hydrolysis under neutral pH conditions. | Stability is expected to be pH-dependent. While stable in neutral and alkaline conditions, protonation of the amino and pyridine nitrogens in acidic media could alter its electronic structure and reactivity. |

| Oxidative Stability | Low. The electron-rich amino groups are susceptible to oxidation, which can lead to the formation of colored degradation products. The amino groups can be oxidized to nitroso or nitro compounds[3][4]. | The presence of oxidizing agents will likely lead to degradation. The position of the amino group can influence the rate of degradation[4]. |

| Electrochemical Stability | Moderate. The bipyridine moiety is redox-active. The amino groups, being electron-donating, are expected to lower the oxidation potential compared to unsubstituted bipyridine. | The electrochemical stability window will be determined by the oxidation potential of the amino-bipyridine system and the reduction potential of the bipyridine core. |

Experimental Protocols for Stability Assessment

To obtain quantitative stability data for (NH2)2bpy, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation pathways and developing stability-indicating analytical methods.

General Workflow for Stability Testing

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like (NH2)2bpy.

General workflow for the stability assessment of (NH2)2bpy.

Thermal Stability Analysis

Objective: To determine the decomposition temperature and thermal stability of solid (NH2)2bpy.

Protocol:

-

Calibrate the TGA instrument according to the manufacturer's instructions[5].

-

Accurately weigh 5-10 mg of (NH2)2bpy into a ceramic or platinum TGA pan[5].

-

Place the pan in the TGA furnace.

-

Heat the sample from room temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min under a continuous nitrogen purge (50 mL/min)[6].

-

Record the weight loss as a function of temperature.

-

The onset of decomposition is determined from the resulting TGA curve.

Objective: To determine the melting point and detect any phase transitions of (NH2)2bpy.

Protocol:

-

Calibrate the DSC instrument with appropriate standards.

-

Accurately weigh 2-5 mg of (NH2)2bpy into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a constant rate of 10°C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify melting endotherms and other thermal events[7].

Photostability Testing

Objective: To evaluate the stability of (NH2)2bpy when exposed to light.

Protocol: (Adapted from ICH Q1B guidelines)

-

Prepare a solution of (NH2)2bpy in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Expose the solution in a chemically inert, transparent container to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

-

At specified time intervals, withdraw aliquots from both the exposed and control samples.

-

Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation.

Hydrolytic Stability (Forced Hydrolysis)

Objective: To determine the susceptibility of (NH2)2bpy to hydrolysis under acidic, basic, and neutral conditions.

Protocol:

-

Prepare three sets of solutions of (NH2)2bpy at a known concentration in:

-

0.1 M HCl (acidic condition)

-

0.1 M NaOH (basic condition)

-

Purified water (neutral condition)

-

-

Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days)[8].

-

At defined time points, withdraw samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to quantify the remaining (NH2)2bpy and any degradation products formed.

Oxidative Stability (Forced Oxidation)

Objective: To assess the stability of (NH2)2bpy in the presence of an oxidizing agent.

Protocol:

-

Prepare a solution of (NH2)2bpy in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3% v/v) to the (NH2)2bpy solution[8].

-

Store the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Monitor the reaction for the formation of degradation products at various time intervals.

-

Analyze the samples using a stability-indicating HPLC method.

Electrochemical Stability

Objective: To determine the electrochemical stability window of (NH2)2bpy.

Protocol: (Using Cyclic Voltammetry)

-

Prepare a solution of (NH2)2bpy (e.g., 1 mM) in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[9].

-

Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs towards positive potentials to determine the oxidation potential, and then towards negative potentials to determine the reduction potential[10].

-

The potential range where no significant current is observed defines the electrochemical stability window.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for impurity profiling and ensuring the quality of materials derived from (NH2)2bpy.

Potential degradation pathways of (NH2)2bpy under various stress conditions.

-

Oxidation: The primary degradation pathway is likely the oxidation of the amino groups to form nitroso and subsequently nitro derivatives. This can be initiated by chemical oxidants, air (auto-oxidation), or light.

-

Photodegradation: Exposure to light can lead to the formation of radical species, which can then undergo further reactions, including polymerization or oxidation.

-

Extreme pH: While the bipyridine core is generally stable, extreme pH conditions, especially at elevated temperatures, could potentially lead to ring-opening or other complex degradation reactions, although this is less likely than oxidation of the amino groups.

Conclusion

The physical and chemical stability of (NH2)2bpy is a critical parameter for its successful application in research and development. While quantitative data in the public domain is scarce, this guide provides a comprehensive overview of its predicted stability based on established chemical principles and data from related compounds. The detailed experimental protocols provided herein offer a clear roadmap for researchers to determine the precise stability profile of (NH2)2bpy under various conditions. Such studies are indispensable for ensuring the quality, reliability, and performance of (NH2)2bpy and the advanced materials derived from it.

References

- 1. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2'-Diamino-4,4'-bipyridine | 189000-91-7 | Benchchem [benchchem.com]

- 3. uknowledge.uky.edu [uknowledge.uky.edu]

- 4. researchgate.net [researchgate.net]

- 5. epfl.ch [epfl.ch]

- 6. benchchem.com [benchchem.com]

- 7. azom.com [azom.com]

- 8. Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands: Evaluation for Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uni-due.de [uni-due.de]

Technical Guide: 4,4'-Diamino-2,2'-bipyridine ((NH2)2bpy)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diamino-2,2'-bipyridine, commonly abbreviated as (NH2)2bpy, is a versatile organic compound that serves as a crucial building block and ligand in various fields of chemical and biomedical research.[1][2][3] Its structure, featuring a bipyridyl core with amino functionalities, imparts unique electronic and coordination properties, making it a subject of significant interest in the development of novel materials, catalysts, and therapeutic agents. This guide provides a comprehensive overview of the key molecular and experimental data for (NH2)2bpy.

Molecular and Physicochemical Properties

The fundamental properties of (NH2)2bpy are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Synonyms | 4,4'-Diamino-2,2'-bipyridine, [2,2'-Bipyridine]-4,4'-diamine |

| CAS Number | 18511-69-8 |

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.21 g/mol |

| Appearance | White to light yellow powder/crystal |

| Purity | >98.0% (GC)(T) |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |

Data sourced from multiple chemical suppliers and databases.[2][4][5]

Experimental Protocols

Synthesis of 4,4'-Diamino-2,2'-bipyridine

A common and effective method for the synthesis of (NH2)2bpy involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[4] This procedure offers a significant yield under relatively mild conditions.

Materials:

-

4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrazine hydrate

-

Nitrogen gas

Procedure:

-

A mixture of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol) and 10% Pd/C (1.50 g) in ethanol (180 mL) is prepared in a reaction vessel.

-

The vessel is purged with nitrogen gas to create an inert atmosphere.

-

The suspension is heated to reflux under nitrogen.

-

Once the complex has completely dissolved, a solution of hydrazine hydrate (13 mL, 0.4 mol) in ethanol (45 mL) is added dropwise over a period of 1 hour.

-

The reaction mixture is maintained at reflux for an additional period to ensure the completion of the reduction.

-

Upon completion, the reaction mixture is cooled, and the catalyst (Pd/C) is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.

-

The crude 4,4'-diamino-2,2'-bipyridine can be further purified by recrystallization.

Characterization Methods

The identity and purity of synthesized (NH2)2bpy can be confirmed using a suite of analytical techniques. The characterization of substituted bipyridine derivatives typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

-

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.

-

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared with the theoretical values calculated from the molecular formula.

Derivatives of bipyridines have been extensively characterized using these methods to confirm their structure and purity.

Applications in Research and Development

4,4'-Diamino-2,2'-bipyridine's utility stems from its function as a bidentate chelating ligand.[2] The two nitrogen atoms of the bipyridine core can coordinate with a wide range of metal ions, while the amino groups at the 4 and 4' positions can be further functionalized. This dual functionality makes it a valuable component in:

-

Coordination Chemistry: As a ligand, it forms stable complexes with various transition metals. These complexes are investigated for their catalytic, photophysical, and electrochemical properties.

-

Materials Science: It serves as a building block for the synthesis of metal-organic frameworks (MOFs) and functional polymers.

-

Drug Development: Bipyridine derivatives and their metal complexes are being explored for their potential therapeutic applications. For instance, platinum(II) complexes with substituted bipyridine ligands have been synthesized and evaluated for their in vitro anti-proliferative activities against human cancer cell lines. While research into the specific signaling pathways involving (NH2)2bpy is ongoing, related stilbene-based diamino compounds have been shown to inhibit cancer cell growth through mechanisms that include the regulation of signal pathways.

Logical Workflow: Synthesis of (NH2)2bpy

The following diagram illustrates the key steps in the synthesis of 4,4'-Diamino-2,2'-bipyridine from its dinitro precursor.

Caption: Workflow for the synthesis of 4,4'-Diamino-2,2'-bipyridine.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using Diamino-bipyridine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes incorporating substituted bipyridine ligands are of significant interest in coordination chemistry and drug development due to their versatile electronic properties, tunable steric features, and diverse biological activities. The 4,4'-diamino-2,2'-bipyridine ((NH2)2bpy) and 5,5'-diamino-2,2'-bipyridine ligands, in particular, offer additional functional sites for hydrogen bonding and further chemical modification, making them attractive building blocks for supramolecular assemblies and targeted therapeutics. These complexes have shown promise as anticancer agents, often exhibiting mechanisms of action that involve the induction of reactive oxygen species (ROS) and targeting cellular powerhouses, the mitochondria.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of various metal complexes using (NH2)2bpy ligands. It is intended to serve as a comprehensive resource for researchers in academia and industry, offering systematic data presentation and visual guides to experimental workflows and biological signaling pathways.

Data Presentation: Physicochemical and Biological Activity Data

The following tables summarize key quantitative data for representative metal complexes synthesized with diamino-bipyridine and related ligands.

Table 1: Synthesis and Spectroscopic Data of Selected Metal Complexes

| Complex | Metal Salt | Ligand | Solvent | Yield (%) | λmax (nm) | Reference |

| --INVALID-LINK--(PF6)2(H2O)3 | Cu(NO3)2·3H2O | 4,4'-bipyridine | Water | - | - | [1] |

| --INVALID-LINK--(PF6)2(H2O)6 | Cu(NO3)2·3H2O | 4,4'-bipyridine | Water | - | - | [1] |

| [Co(5,5'-dmbpy)2(NCS)2] | Co(NO3)2·6H2O | 5,5'-dimethyl-2,2'-bipyridine | Methanol/Water | 58.8 | - | [2] |

| --INVALID-LINK--2 | - | 2,2'-bipyridine | - | - | 275, 305 | [3] |

Note: Data for complexes with the specific (NH2)2bpy ligand is limited in readily available literature; related bipyridine complexes are presented for comparative purposes.

Table 2: In Vitro Anticancer Activity (IC50 Values) of Metal Complexes

| Complex | Cell Line | IC50 (µM) | Reference |

| Cu-Cur-BPYD (a5) | MDA-MB-231 | ~4.9 | [4] |

| Cu-Cur-BPYD (b5) | MDA-MB-231 | ~2.3 | [4] |

| Cu(DDC)2 | A2780-S | ~0.02-0.15 | [5] |

| Cu(Pyr)2 | A2780-S | ~0.1-7.4 | [5] |

| --INVALID-LINK--2 | A375 | 5.9 - 13.6 | |

| [RuRe-1] | HeLa | 3.1 | [6] |

| [RuRe-2] | HeLa | 2.5 | [6] |

Note: BPYD = 2,2'-bipyridine-5,5'-dicarboxylic acid; DDC = diethyldithiocarbamate; Pyr = pyrithione; phen = phenanthroline; MOPIP = methoxyphenyl-imidazo[4,5-f][7]phenanthroline.

Experimental Protocols

Protocol 1: General Synthesis of the Ligand 4,4'-diamino-2,2'-bipyridine

This protocol describes an improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[8]

Materials:

-

4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol)

-

10% Palladium on carbon (Pd/C) (1.50 g)

-

Ethanol (225 mL)

-

Hydrazine hydrate (13 mL, 0.4 mol)

-

Nitrogen gas (N2)

-

Standard reflux apparatus

-

Filtration apparatus

Procedure:

-

Suspend 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in 180 mL of ethanol in a round-bottom flask.

-

Purge the flask with nitrogen gas.

-

Heat the suspension to reflux under a nitrogen atmosphere.

-

Once the complex has completely dissolved, add a solution of hydrazine hydrate in 45 mL of ethanol dropwise over 1 hour.

-

Continue refluxing for an additional 4 hours.

-

Monitor the reaction by thin-layer chromatography until completion.

-

Cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.

-

Wash the catalyst with hot ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-diamino-2,2'-bipyridine.

Protocol 2: Synthesis of a Copper(II)-bipyridine Complex

This protocol is a general procedure for the synthesis of a copper(II) complex with 4,4'-bipyridine, which can be adapted for the (NH2)2bpy ligand.[1]

Materials:

-

Cu(NO3)2·3H2O (72.9 mg, 0.302 mmol)

-

4,4'-bipyridine (bpy) (188.5 mg, 1.208 mmol)

-

NaPF6 (102.1 mg, 0.604 mmol)

-

Distilled water (4 mL)

-

Teflon-lined acid digestion vessel (23 mL)

Procedure:

-

Place Cu(NO3)2·3H2O, 4,4'-bipyridine, and NaPF6 into the Teflon-lined acid digestion vessel.

-

Add 4 mL of distilled water.

-

Seal the vessel and heat to 120°C for 48 hours.

-

Allow the vessel to cool slowly to room temperature.

-

Blue crystals of the product, --INVALID-LINK--(PF6)2(H2O)3, will have formed.

-

Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.

Protocol 3: Synthesis of a Cobalt(II)-bipyridine Complex

This protocol describes the synthesis of a cobalt(II) complex with 5,5'-dimethyl-2,2'-bipyridine, which can serve as a template for synthesis with (NH2)2bpy.[2]

Materials:

-

Co(NO3)2·6H2O (0.170 mmol)

-

5,5'-dimethyl-2,2'-bipyridine (5,5'-dmbpy) (0.34 mmol)

-

NaSCN (0.34 mmol)

-

Methanol

-

Water

-

Stirring and heating apparatus

Procedure:

-

Dissolve 5,5'-dmbpy and NaSCN in a mixture of water and methanol.

-

Add the ligand solution to a solution of Co(NO3)2·6H2O in methanol.

-

Stir the resulting mixture at 60°C for 2 hours.

-

Allow the final solution to slowly evaporate at room temperature.

-

Crystals of the complex, [Co(5,5'-dmbpy)2(NCS)2], will form over time.

-

Isolate the crystals by filtration and dry in air.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Metal Complex Synthesis

Caption: General workflow for the synthesis of metal complexes with (NH2)2bpy ligands.

Diagram 2: Proposed Signaling Pathway for Anticancer Activity

Many ruthenium-based polypyridyl complexes exert their anticancer effects through a ROS-mediated mitochondrial dysfunction pathway.

Caption: ROS-mediated mitochondrial dysfunction pathway induced by Ru(II) complexes.

Conclusion

The synthesis of metal complexes using diamino-bipyridine ligands provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers to explore this promising area of medicinal inorganic chemistry. Further investigations into the structure-activity relationships and the elucidation of detailed biological mechanisms will be crucial for the rational design of next-generation metal-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of bipyridine cobalt(ii) complex modified graphite screen printed electrode: an electrochemical sensor for simultaneous detection of acetaminophen and naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]

- 7. Ruthenium polypyridyl complexes as inducer of ROS-mediated apoptosis in cancer cells by targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: (NH2)2bpy and Amino-Functionalized Bipyridyl Ligands in Ruthenium Complexes

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the application of amino-functionalized bipyridine ligands, with a specific focus on derivatives like diaminobipyridine ((NH2)2bpy), in the synthesis and development of Ruthenium(II) polypyridyl complexes. These complexes are of significant interest for their potential as anticancer agents and photosensitizers in Photodynamic Therapy (PDT).

Introduction and Applications

Ruthenium(II) polypyridyl complexes are a versatile class of compounds renowned for their unique photophysical and electrochemical properties, including strong absorption in the visible region, long-lived excited states, and rich redox chemistry.[1][2] The introduction of amino groups onto the bipyridine ligands, creating ligands such as 4,4'-diamino-2,2'-bipyridine, serves multiple purposes:

-

Modulation of Electronic Properties: The electron-donating nature of amino groups can alter the energy of the metal-to-ligand charge transfer (MLCT) bands, potentially red-shifting the absorption spectrum for better tissue penetration in PDT.[3]

-

Attachment Point: The amine functional group provides a convenient site for further modification, such as conjugation to biomolecules or other functional moieties to improve targeting and cellular uptake.

-

Influence on Biological Activity: The presence and position of amino groups can significantly impact the cytotoxicity, cellular uptake, and mechanism of action of the resulting ruthenium complex.

Primary applications for these amino-functionalized complexes are in oncology, leveraging two main strategies:

-

Chemotherapy: Ruthenium complexes can induce cancer cell death through apoptosis, often via pathways distinct from traditional platinum-based drugs, offering a potential solution to drug resistance.[4] They are known to trigger cell death through the generation of reactive oxygen species (ROS) and subsequent activation of mitochondria-mediated pathways.[5]

-

Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, these complexes can act as photosensitizers, transferring energy to molecular oxygen to produce highly cytotoxic singlet oxygen (¹O₂).[6] This allows for spatially and temporally controlled cancer treatment, minimizing damage to surrounding healthy tissue.[7]

Quantitative Data Summary

The properties of ruthenium complexes are highly dependent on the specific arrangement of their ligands. Below is a compilation of photophysical and cytotoxic data for a representative amino-functionalized complex and related polypyridyl compounds for comparison.

Table 1: Photophysical Properties of Representative Ru(II) Polypyridyl Complexes

| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Solvent | Reference(s) |

| [Ru(bpy)₃]²⁺ (Reference) | 452 (14,600) | 610-620 | ~0.04-0.06 | ~600-900 | H₂O / MeCN | [1][2] |

| [Ru(bpy)₂(DAPIP)]²⁺ (Amino-functionalized) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |

| [Ru(phen)₂(7-F-dppz)]²⁺ | 445 (21,300) | 612 | 0.011 | 220 | MeCN | [9] |

| [Ru(bpy)₂(mbpy-L-anth)]²⁺ | 454 (13,800) | 631 | 0.035 | 630 | MeOH | [10] |

| [Ru(pydppn)(bim)(py)]²⁺ | ~470, ~525(sh), ~600(sh) | Not Reported | Not Reported | ~19,000 (19 µs) | MeCN | [7] |

Note: DAPIP = 2-(2,4-diaminophenyl)imidazo[4,5f][7]phenanthroline; bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; 7-F-dppz = 7-fluorodipyrido[3,2-a:2',3'-c]phenazine; mbpy-L-anth = 4-methyl-4'-(9-aminoanthrylcarbonyl)-2,2'-bipyridine; pydppn = 3-(pyrid-2'-yl)-4,5,9,16-tetraaza-dibenzo[a,c]naphthacene; bim = 2,2'-bisimidazole. Data for the specific (NH₂)₂bpy complex is limited in literature; DAPIP serves as a relevant amino-functionalized example.

Table 2: In Vitro Cytotoxicity (IC₅₀ Values in µM) of Representative Ru(II) Complexes

| Complex | BEL-7402 (Liver) | HepG-2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Incubation Time (h) | Reference(s) |

| [Ru(dmb)₂(DAPIP)]²⁺ (Amino-functionalized) | >100 | 87.9 | 77.9 | - | - | 48 | [8] |

| [Ru(phen)₂-p-MOPIP]²⁺ (RuPOP) | - | - | 7.3 | 13.6 | 30.0 | 24 | |

| [Ru(gly)(bipy)(dppb)]⁺ | - | - | - | - | - | 72 | [4][11] |

| Cisplatin (Reference Drug) | - | - | 7.3 | 1.8 | 10.3 | 24 | |

| [Ru(dmb)₂(dmdppz)]²⁺ | 14.6 | - | - | - | 16.8 | 48 | [5] |

| [Ru(bpy)₂(5-Br-Sal)] | - | - | >10 | - | - | 72 | [12] |

Note: dmb = 4,4′-dimethyl-2,2′-bipyridine; DAPIP = 2-(2,4-diaminophenyl)imidazo[4,5f][7]phenanthroline. IC₅₀ values can vary significantly based on cell line and experimental conditions.

Experimental Protocols & Workflows

Synthesis and Characterization Workflow

The general workflow for producing and verifying an amino-functionalized heteroleptic ruthenium complex is outlined below.

Caption: General workflow for synthesis and characterization.

Protocol 3.1.1: Synthesis of a Heteroleptic Ru(II) Complex (General Protocol)

This protocol is adapted from procedures for synthesizing complexes like --INVALID-LINK--₂, where L is the functionalized ligand.[13]

-

Pre-reaction Setup: In a round-bottom flask, dissolve the precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent), and the amino-functionalized bipyridine ligand (e.g., 4,4'-(NH₂)₂bpy, 1.1 equivalents) in a suitable solvent. A common solvent system is a mixture of ethanol and water (e.g., 3:1 v/v) or ethylene glycol.

-

Reaction: Reflux the mixture with stirring under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. Monitor the reaction by observing the color change (typically from deep purple to orange/red). Microwave-assisted synthesis (e.g., 180 °C for 15-30 minutes) can be used to significantly reduce reaction times.[3]

-

Isolation: After cooling the solution to room temperature, filter it to remove any insoluble impurities. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) to the filtrate to precipitate the product as a PF₆⁻ salt.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of diethyl ether to aid in drying.

-

Chromatography: For high purity, the complex should be purified by column chromatography. A neutral alumina or silica gel stationary phase is common, with acetonitrile or an acetonitrile/water/KNO₃ mixture as the eluent. The desired colored band is collected.

-

Final Product: After chromatography, the collected fraction is concentrated, and the complex is re-precipitated with aqueous NH₄PF₆. The final product is collected by filtration, washed with water and ether, and dried under vacuum.

Biological Evaluation Protocols

Protocol 3.2.1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[5]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the ruthenium complex in DMSO and dilute to various final concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired complex concentration. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the complex concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.2.2: Singlet Oxygen Generation Assay

This protocol uses 1,3-Diphenylisobenzofuran (DPBF) as a chemical trap to indirectly quantify singlet oxygen production. DPBF reacts with ¹O₂ and its fluorescence or absorbance decreases over time.

-

Solution Preparation: Prepare a solution of the ruthenium complex in a suitable solvent (e.g., acetonitrile, methanol) in a quartz cuvette. Add DPBF from a stock solution to a final concentration of ~20-50 µM.

-

Baseline Measurement: Record the initial absorbance or fluorescence spectrum of the solution in the dark. The absorbance of DPBF is typically monitored around 410-415 nm.

-

Irradiation: Irradiate the solution with a light source corresponding to the absorption band of the ruthenium complex (e.g., a 450 nm LED or a filtered lamp).

-

Data Acquisition: At set time intervals during irradiation, stop the light source and record the absorbance or fluorescence spectrum.

-

Analysis: Plot the absorbance of DPBF at its maximum wavelength against the irradiation time. The rate of decrease is proportional to the rate of singlet oxygen generation. A reference photosensitizer with a known ¹O₂ quantum yield (e.g., Methylene Blue or Rose Bengal) should be used under identical conditions for quantification.

Mechanism of Action: Apoptotic Signaling Pathway

Ruthenium polypyridyl complexes commonly induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[5][14]

References

- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 2. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]

- 3. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytoxicity and apoptotic mechanism of ruthenium(II) amino acid complexes in sarcoma-180 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ruthenium(II) polypyridyl complexes induce BEL-7402 cell apoptosis by ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ru(II) Complexes with Absorption in the Photodynamic Therapy Window: 1O2 Sensitization, DNA Binding, and Plasmid DNA Photocleavage [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mixed-ligand ruthenium polypyridyl complexes as apoptosis inducers in cancer cells, the cellular translocation and the important role of ROS-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (NH2)2bpy in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diaminobipyridines, abbreviated as (NH2)2bpy, are a class of versatile bidentate ligands that have garnered significant attention in the field of catalysis. Their unique electronic and structural properties, arising from the presence of electron-donating amino groups on the bipyridine framework, make them valuable components in a variety of catalytic systems. These ligands can enhance the stability and reactivity of metal centers, facilitate proton-transfer processes, and act as effective stabilizers for catalytically active nanoparticles.

This document provides detailed application notes and experimental protocols for the use of (NH2)2bpy ligands in three key areas of catalysis: hydrogenation reactions, photocatalytic carbon dioxide (CO2) reduction, and as stabilizers for palladium nanoparticle catalysts.

Homogeneous Catalysis: Hydrogenation of Ketones

The introduction of amino groups onto the bipyridine ligand framework can dramatically enhance the catalytic activity of metal complexes in hydrogenation reactions. This is often attributed to a metal-ligand bifunctional mechanism, where the amino groups actively participate in the catalytic cycle by facilitating proton transfer.

A notable example is the use of a ruthenium complex incorporating 6,6'-diamino-2,2'-bipyridine for the hydrogenation of cyclohexanone. The presence of the amino groups in the 6 and 6' positions leads to a catalyst with substantially higher activity compared to its unsubstituted bipyridine analogue, particularly in an acidic medium.[1][2] This enhanced activity is proposed to stem from the protonated amine substituents acting as proton shuttles, facilitating the hydrogenation process.[1][2]

Quantitative Data: Hydrogenation of Cyclohexanone

| Catalyst | Substrate | Product | Conversion (%) | TON | TOF (h⁻¹) | Conditions | Reference |

| [(η⁵-C₅H₅)Ru(6,6'-(NH₂)₂bpy)(CH₃CN)]OTf | Cyclohexanone | Cyclohexanol | >99 | >1000 | ~500 | 80 °C, 40 bar H₂, acidic medium | Schlaf et al. |

| [(η⁵-C₅H₅)Ru(bpy)(CH₃CN)]OTf | Cyclohexanone | Cyclohexanol | ~20 | <200 | ~100 | 80 °C, 40 bar H₂, acidic medium | Schlaf et al. |

Experimental Protocol: Catalytic Hydrogenation of Cyclohexanone

Materials:

-

[(η⁵-C₅H₅)Ru(6,6'-(NH₂)₂bpy)(CH₃CN)]OTf (Catalyst)

-

Cyclohexanone (Substrate)

-

Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

-

Triflic acid (HOTf) or other suitable acid

-

High-pressure autoclave equipped with a magnetic stir bar

-